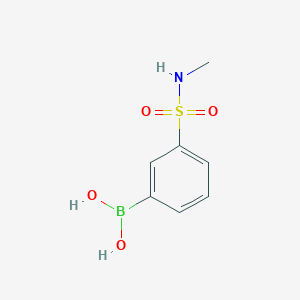![molecular formula C7H4Br2N2 B1418779 3,5-ジブロモ-1H-ピロロ[2,3-b]ピリジン CAS No. 1086389-94-7](/img/structure/B1418779.png)
3,5-ジブロモ-1H-ピロロ[2,3-b]ピリジン
説明
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds 3a–3k in 45–60% yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been characterized . For instance, the yield was 71% as a yellow solid, m.p. 287–288 °C .
科学的研究の応用
がん治療
3,5-ジブロモ-1H-ピロロ[2,3-b]ピリジン: 誘導体は、さまざまな癌の進行に関与する線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています . これらの化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導し、癌細胞の遊走と浸潤を抑制するため、癌治療のための有望な候補となっています .
糖尿病管理
この化合物の誘導体は、血糖値を低下させる可能性を示しており、糖尿病および高血糖、糖尿病性脂質異常症、インスリン抵抗性などの関連する状態の治療に有益となる可能性があります .
心臓血管疾患の治療
血糖値を下げることで、3,5-ジブロモ-1H-ピロロ[2,3-b]ピリジンは、糖尿病に関連する心臓血管疾患や高血圧の予防と治療にも貢献する可能性があります .
肥満に対する薬物開発
この化合物の血糖値管理能力は、肥満関連の糖尿病とその合併症の治療における役割を示唆しており、肥満管理に対する多面的アプローチを提供します .
血管新生調節
3,5-ジブロモ-1H-ピロロ[2,3-b]ピリジン誘導体が標的とするFGFR経路は、血管新生にも関与しています。 これは、血管新生が重要な役割を果たす疾患、例えば加齢黄斑変性症に影響を与える可能性があります .
大腸癌の抑制
3,5-ジブロモ-1H-ピロロ[2,3-b]ピリジンの新しい誘導体が、強力なタイプII CDK8阻害剤として発見され、大腸癌に効果を示しています .
作用機序
Target of Action
The primary targets of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine interacts with its targets by inhibiting the FGFRs . This inhibition is achieved by binding to the FGFRs, which prevents the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
将来の方向性
生化学分析
Biochemical Properties
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. The interaction between 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways .
Cellular Effects
The effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine on cellular processes are profound. In various cell types, including cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine disrupts critical pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and increased programmed cell death . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine exerts its effects through direct binding interactions with target biomolecules. The compound’s bromine atoms enhance its binding affinity to the active sites of FGFRs, resulting in competitive inhibition . This inhibition prevents the autophosphorylation of tyrosine residues within the receptor, thereby blocking the activation of downstream signaling cascades . Furthermore, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may also interact with other proteins and enzymes involved in cellular metabolism and gene expression, contributing to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . These findings suggest that the compound maintains its biochemical activity over extended periods, making it a reliable tool for research applications.
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer models . At elevated doses, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may also induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification . Additionally, 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine may influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis . These interactions contribute to the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Transporters involved in the uptake and efflux of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine play a crucial role in regulating its intracellular concentration and distribution . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine is a key factor in determining its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the subcellular distribution of 3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine and its ability to modulate cellular processes . These findings provide insights into the mechanisms underlying the compound’s biochemical activity and potential therapeutic applications.
特性
IUPAC Name |
3,5-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYBAFJGRDWBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



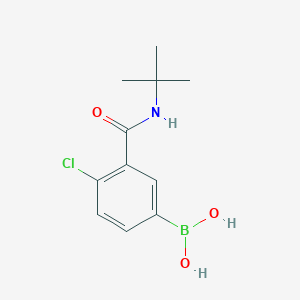
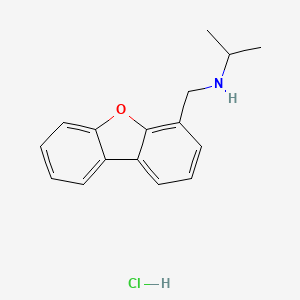
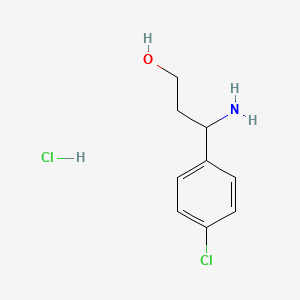



![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)


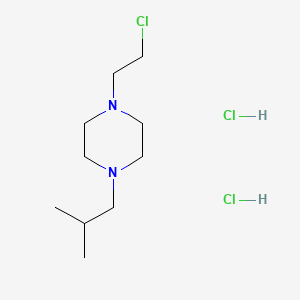
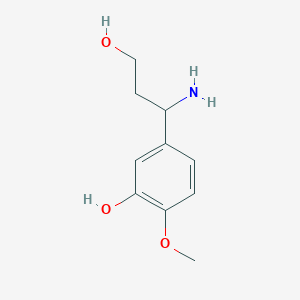

![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
